molecular formula C26H42N4O2 B1276382 N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide CAS No. 42774-15-2

N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide

Cat. No.: B1276382
CAS No.: 42774-15-2
M. Wt: 442.6 g/mol
InChI Key: OYNOCRWQLLIRON-UHFFFAOYSA-N
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Description

N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide ( 42774-15-2) is a high-performance hindered amine light stabilizer (HALS) of significant interest in materials science research . Its molecular structure, featuring two tetramethylpiperidinyl groups, functions as an effective radical scavenger, mitigating polymer degradation caused by UV light and thermal stress . This mechanism helps extend the lifespan and durability of polymer-based systems, making it a critical compound for studying and enhancing the weatherability of polyolefins, acrylics, and polyurethane coatings . In research and development, this compound is utilized to develop advanced materials with improved thermal stability and oxidation resistance, including applications in automotive coatings, adhesives, and components for renewable energy equipment like solar panel backing materials . It is also investigated for its potential in specialized packaging and high-temperature polymer formulations . Supplied as a white to almost white powder or crystal, the compound has a melting point of approximately 274 °C and must be stored refrigerated (0-10°C) under an inert atmosphere due to its air and heat sensitivity . This product is intended For Research Use Only and is not approved for human or animal consumption.

Properties

IUPAC Name

1-N,3-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,3-dicarboxamide
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InChI

InChI=1S/C26H42N4O2/c1-23(2)13-19(14-24(3,4)29-23)27-21(31)17-10-9-11-18(12-17)22(32)28-20-15-25(5,6)30-26(7,8)16-20/h9-12,19-20,29-30H,13-16H2,1-8H3,(H,27,31)(H,28,32)
Source PubChem
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InChI Key

OYNOCRWQLLIRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)C(=O)NC3CC(NC(C3)(C)C)(C)C)C
Source PubChem
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Molecular Formula

C26H42N4O2
Source PubChem
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DSSTOX Substance ID

DTXSID3068417
Record name N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide
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Molecular Weight

442.6 g/mol
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Physical Description

Dry Powder
Record name 1,3-Benzenedicarboxamide, N1,N3-bis(2,2,6,6-tetramethyl-4-piperidinyl)-
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CAS No.

42774-15-2
Record name N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide
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Record name N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide
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Record name 1,3-Benzenedicarboxamide, N1,N3-bis(2,2,6,6-tetramethyl-4-piperidinyl)-
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Record name N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide
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Record name N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide
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Record name N1,N3-BIS(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ISOPHTHALAMIDE
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Preparation Methods

Reaction Mechanism

The nucleophilic acyl substitution occurs between the amine groups of TMPA and the carbonyl chloride groups of isophthaloyl chloride. Stoichiometric ratios typically use a 1:2 molar ratio of isophthaloyl chloride to TMPA to ensure complete conversion.

Optimized Conditions

  • Solvent: Dichloromethane, toluene, or xylene.
  • Catalyst: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to neutralize HCl byproducts.
  • Temperature: 110–120°C under reflux.
  • Yield: 93–97% after crystallization.

Example Protocol (from):

  • Combine 20.3 g isophthaloyl chloride, 36 g TMPA, 60 g toluene, and 1.5 g DMAP.
  • Reflux at 110°C for 4.5–10 hours.
  • Quench with aqueous alkali, crystallize at 15–20°C, and filter.
  • Obtain product with 97.38% yield and melting point 270–275°C.

Ester Aminolysis with Dimethyl Isophthalate

An alternative route employs dimethyl isophthalate and excess TMPA under high-temperature conditions, avoiding corrosive acid chlorides.

Reaction Dynamics

Transesterification and subsequent aminolysis proceed via nucleophilic attack of TMPA on the ester carbonyl groups. Excess TMPA (2.2–2.4 mol equivalents) drives the reaction to completion.

Industrial-Scale Process

  • Temperature: 190–230°C in a vacuum reactor.
  • Catalyst: Sodium methoxide (0.1–0.5 wt%).
  • Byproduct Removal: Methanol is distilled off under reduced pressure (50 mbar).
  • Yield: 91.6–93.5% after vacuum distillation.

Scalability Data (from):

Parameter Value
Reactor Volume 50 L
Dimethyl Isophthalate 6.8 kg
TMPA 24.0 kg
Product Yield 12.4 kg (91.6%)

Catalytic Methods with Supported Nickel

Recent advancements utilize heterogeneous catalysts to improve selectivity and reduce waste.

Nickel-Catalyzed Coupling

  • Catalyst: Nickel-supported on silica or alumina (0.08–0.14 mol% Ni).
  • Solvent: Acetonitrile/polyethylene glycol (3:1 v/v).
  • Conditions: 60–80°C for 12–17 hours.
  • Yield: 96.2–96.7%.

Advantages:

  • Eliminates HCl byproduct generation.
  • Reusable catalyst reduces costs.

Synthesis of Key Intermediates

Isophthaloyl Chloride Production

High-purity isophthaloyl chloride is critical for optimal yields. Methods include:

  • Phosgenation of Isophthalic Acid:
    • React isophthalic acid with phosgene (COCl₂) in dichloroethane.
    • Catalyst: N-phenyl-N-methylbenzamide or DMAP.
    • Purity: >99.95% after vacuum distillation.

2,2,6,6-Tetramethylpiperidin-4-amine (TMPA) Synthesis

  • Reductive Amination:
    • React 2,2,6,6-tetramethyl-4-piperidone with NH₃/H₂ over Raney nickel.
    • Conditions: 100–180°C, 1–300 bar H₂.
    • Yield: >90%.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%) Purity (%)
Direct Amidation High yield, simple setup HCl byproduct management 93–97 >96
Ester Aminolysis Avoids acid chlorides High energy input 91–93 >95
Catalytic (Ni) Eco-friendly, reusable catalyst Longer reaction times 96–97 >99

Industrial Considerations

  • Cost Efficiency: Ester aminolysis is preferred for large-scale production due to lower raw material costs.
  • Safety: Phosgene-based routes require stringent safety protocols.
  • Regulatory Compliance: Nickel catalyst residues must be <10 ppm in final products.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Chemical Properties and Structure

N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide has the molecular formula C26H42N4O2C_{26}H_{42}N_{4}O_{2} and a molecular weight of 442.65 g/mol. It is characterized by its white to almost white powder appearance and has a melting point of approximately 274 °C. Its structure features two bulky tetramethylpiperidine groups attached to an isophthalamide backbone, which contributes to its unique properties.

Polymer Stabilizers

One of the primary applications of this compound is as a stabilizer in polymer formulations. Its ability to scavenge free radicals makes it an effective antioxidant in preventing thermal degradation of polymers during processing and service life. This property is particularly beneficial in the production of high-performance plastics and elastomers.

Coatings and Adhesives

The compound has been utilized in coatings and adhesives due to its excellent thermal stability and compatibility with various resin systems. It enhances the durability and longevity of coatings applied to automotive and industrial surfaces by preventing oxidative degradation.

Drug Delivery Systems

This compound has been investigated for use in drug delivery systems. Its ability to form stable complexes with drugs can improve the solubility and bioavailability of poorly soluble pharmaceuticals. This application is particularly relevant in the development of targeted therapies where controlled release is crucial.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties which can be harnessed in pharmaceutical formulations aimed at reducing oxidative stress-related diseases. Its application could extend to nutraceuticals where it may enhance the stability of active ingredients.

Intermediate for Organic Synthesis

This compound serves as an important intermediate in organic synthesis pathways. Its structure allows for further functionalization, making it valuable in the synthesis of complex organic molecules used in various applications from agrochemicals to fine chemicals.

Catalysts

The compound has also been explored as a potential catalyst in certain chemical reactions due to its steric bulk and electronic properties that can influence reaction pathways favorably.

Case Studies

Application AreaStudy ReferenceFindings
Polymer Stabilization Demonstrated effectiveness as an antioxidant in polyolefins under thermal stress conditions.
Drug Delivery Enhanced solubility of poorly soluble drugs when used as a carrier molecule in formulations.
Organic Synthesis Showed versatility as an intermediate leading to multiple derivatives with biological activity.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- involves its ability to stabilize free radicals and prevent oxidative degradation. The compound interacts with free radicals, neutralizing them and preventing them from causing damage to polymers and other materials . This stabilization effect is achieved through the formation of stable, non-reactive products that do not propagate further oxidative reactions .

Comparison with Similar Compounds

Key Properties :

  • LogP : 5.204 (indicative of high lipophilicity) .
  • Safety : Classified as harmful if swallowed (H302) .
  • Applications : Primarily used as a light stabilizer (e.g., Nylostab S-EED, Eversorb 61) in polymers and coatings due to its radical-scavenging TMP groups .

Comparison with Structurally Similar Compounds

Bis-TMP Naphthalimide (CAS Not Provided)

Structural Differences :

  • Core : Replaces the isophthalamide core with a 1,8-naphthalimide system.
  • Substituents : Retains TMP groups but positions them on a fused aromatic ring system .

Key Properties :

  • Fluorescence : Exhibits high quantum yield, large Stokes shift, and resistance to photobleaching, making it suitable for bioimaging .
  • Crystal Structure : Orthorhombic symmetry (Pbca) with N–H⋯O hydrogen bonds and restricted π-stacking due to steric hindrance from TMP groups .

Comparison :

Property N1,N3-Bis-TMP Isophthalamide Bis-TMP Naphthalimide
Core Structure Isophthalamide Naphthalimide
Primary Application Polymer stabilizer Fluorescent probe
LogP 5.204 Not reported
Synthesis Complexity Moderate (2 steps) Moderate (2 steps)

Key Insight : The naphthalimide derivative leverages its rigid, conjugated core for fluorescence, whereas the isophthalamide analog focuses on stabilization via steric hindrance and hydrogen bonding .

CAS 24686-78-0 (Unnamed Analog)

Structural Similarity :

  • Shares a 1,3-benzenedicarboxamide core but with alternative substituents (exact groups unspecified).
  • Similarity score: 0.69 (moderate structural overlap) .

Comparison :

  • Molecular Weight : Likely lower due to smaller substituents.

TMP-PDA (2-(2,2,6,6-Tetramethylpiperidin-4-yl)propane-1,3-diamine)

Structural Differences :

  • Core : Aliphatic diamine backbone instead of an aromatic diamide.
  • Functionality : Two primary amine groups for epoxy resin curing .

Key Properties :

  • Application : Epoxy hardener with enhanced thermal stability.
  • Reactivity : High due to primary amines, contrasting with the inert diamide groups in the target compound .

4-(3-Phenylphenyl)-N-(TMP)-1,3-thiazol-2-amine (CAS Not Provided)

Structural Differences :

  • Core : Thiazole ring substituted with a biphenyl group.
  • Substituents : Single TMP group attached to the thiazole nitrogen .

Key Properties :

  • Molecular Weight : 391.57 g/mol (smaller than the target compound).
  • Application : Likely pharmaceutical (e.g., kinase inhibition) due to thiazole’s prevalence in drug discovery .

Biological Activity

N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide (CAS No. 42774-15-2) is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C26H42N4O2
  • Molecular Weight : 442.64 g/mol
  • InChI Key : OYNOCRWQLLIRON-UHFFFAOYSA-N
  • Stereochemistry : Achiral

The compound features two isophthalamide groups linked by two 2,2,6,6-tetramethylpiperidine moieties, which contribute to its unique properties and potential interactions with biological systems .

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively. The compound's structural features allow it to stabilize radical intermediates, which is critical in mitigating oxidative stress in biological systems .

Neuroprotective Effects

Several studies have explored the neuroprotective effects of this compound. It has been shown to inhibit neuronal apoptosis in models of neurodegeneration. For instance, in a study involving neuroblastoma cells exposed to oxidative stress, treatment with this compound resulted in decreased cell death and improved cell viability .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory activity. In animal models of inflammation, administration of this compound led to reduced levels of pro-inflammatory cytokines. This suggests that it may be beneficial in conditions characterized by chronic inflammation .

Data Table: Biological Activity Summary

Activity Type Effect Study Reference
AntioxidantFree radical scavenging
NeuroprotectiveReduced apoptosis in neuroblastoma
Anti-inflammatoryDecreased pro-inflammatory cytokines

Case Study 1: Neuroprotection in Animal Models

In a controlled study on mice subjected to induced oxidative stress via hydrogen peroxide administration, treatment with this compound resulted in significant neuroprotection. The treated group exhibited lower levels of oxidative markers compared to the control group. Histological analysis revealed preserved neuronal architecture in the treated animals .

Case Study 2: Inflammation Reduction in Chronic Models

Another study focused on a chronic inflammation model using rats with induced arthritis. Administration of the compound led to a marked reduction in swelling and pain scores compared to untreated controls. Furthermore, histological evaluations showed decreased infiltration of inflammatory cells in joint tissues .

Q & A

Basic: What are the common synthetic routes for N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide?

Methodological Answer:
The compound is typically synthesized via a two-step process:

Precursor Preparation : 2,2,6,6-Tetramethylpiperidin-4-amine (TMP-amine) is synthesized by catalytic hydrogenation of 2,2,6,6-tetramethylpiperidin-4-one using a Cu–Cr/γ-Al₂O₃ catalyst, achieving ~90% yield under optimized conditions (H₂ pressure: 5 MPa, temperature: 120°C) .

Amidation : TMP-amine reacts with isophthaloyl chloride in a polar aprotic solvent (e.g., DMF or THF) under inert conditions. Stoichiometric control (2:1 amine:acyl chloride ratio) and temperature (0–25°C) are critical to minimize side reactions. Purification involves recrystallization or column chromatography .

Basic: How is this compound characterized for purity and structural confirmation?

Methodological Answer:
Key characterization methods include:

Technique Parameters/Outcomes
NMR Spectroscopy ¹H/¹³C NMR confirms amide bond formation (δ ~7.8 ppm for aromatic protons; δ ~165 ppm for carbonyl carbons). TMP groups show δ ~1.1–1.3 ppm (CH₃) .
HPLC/GC Purity >97% verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC with FID detection .
Mass Spectrometry Exact mass: 442.3294 (C₂₆H₄₂N₄O₂), confirmed by HRMS or ESI-TOF .

Basic: What are the primary research applications of this compound?

Methodological Answer:
It serves as a hindered amine light stabilizer (HALS) in polymer research:

  • Mechanism : Scavenges free radicals generated by UV exposure, extending polymer lifespan .
  • Applications : Used in polyamides (e.g., nylon) to study photodegradation resistance. Efficacy tested via accelerated weathering assays (e.g., QUV testing) .

Advanced: How do steric and electronic properties of the TMP groups influence its stabilizing efficiency?

Methodological Answer:

  • Steric Hindrance : The 2,2,6,6-tetramethyl substitution on the piperidine ring prevents deactivation by oxygen or acids, enhancing durability in harsh environments .
  • Resonance Stabilization : Crystal structures (e.g., related bis-TMP naphthalimide) reveal resonance contributions at the amide bond (N–C bond shortening to 1.357 Å vs. 1.460 Å for single bonds), stabilizing radical intermediates .
  • Hydrogen Bonding : Intermolecular N–H⋯O bonds (3.013 Å distance) organize molecules into layered structures, affecting solubility and dispersion in polymer matrices .

Advanced: How can structural disorder in crystallographic studies impact data interpretation?

Methodological Answer:

  • Disorder Challenges : Crystallographic studies of bis-TMP derivatives show positional disorder in bulky TMP groups, complicating electron density maps. Strategies:
    • Use high-resolution data (≤0.8 Å) and refinement tools (e.g., SHELXL) to model disorder .
    • Analyze isotropic displacement parameters (B factors) to distinguish static vs. dynamic disorder .
  • Implications : Disorder may reflect conformational flexibility, influencing predictions of thermal stability .

Advanced: How to resolve batch-to-batch variability in polymer stabilization studies?

Methodological Answer:

  • Source : Variability arises from impurities (e.g., unreacted TMP-amine) or solvent residues.
  • Mitigation :
    • Analytical Controls : Quantify peptide content via amino acid analysis (AAA) and residual TFA via ion chromatography .
    • Standardized Protocols : Use identical reaction conditions (solvent, catalyst batch) and post-synthesis treatments (lyophilization) .
    • In-situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Advanced: What computational methods predict its interaction with polymer matrices?

Methodological Answer:

  • MD Simulations : Model diffusion coefficients in polyethylene using force fields (e.g., COMPASS III). Key parameters: van der Waals interactions between TMP methyl groups and polymer chains .
  • DFT Calculations : Analyze HOMO-LUMO gaps to predict radical scavenging efficiency. Example: ΔE = 4.2 eV for the TMP-amide moiety, indicating high electron donation capacity .

Advanced: How does its performance compare to other HALS (e.g., UV-3346)?

Methodological Answer:

Property N1,N3-Bis(TMP)isophthalamide UV-3346
Structure Bis-amide with isophthalate coreHexane-diamine with triazine
Thermal Stability Stable up to 300°C (TGA) Degrades at 280°C
Solubility Low in polar solvents (logP = 4.2) Moderate (logP = 3.8)
Radical Scavenging 85% efficiency in polyamide 78% in polyolefins

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